4-HEXEN-3-ONE
Overview
Description
2-Hexen-4-one is an organic compound with the molecular formula C6H10O. It is a colorless to yellow liquid with a pungent, acrid, and metallic odor. This compound is a member of the ketone family and is known for its reactivity due to the presence of a double bond and a carbonyl group in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexen-4-one can be synthesized through various methods. One common synthetic route involves the aldol condensation of acetone with crotonaldehyde, followed by dehydration. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, 2-Hexen-4-one can be produced through the catalytic oxidation of hexene. This process involves the use of metal catalysts such as palladium or platinum and is conducted under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 2-Hexen-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-hexanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is attacked by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed:
Oxidation: Hexanoic acid.
Reduction: 2-Hexanol.
Substitution: Corresponding imines or alcohol derivatives.
Scientific Research Applications
2-Hexen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-Hexen-4-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the double bond in the molecule can undergo reactions with nucleophiles, leading to the formation of new compounds that can interact with biological pathways.
Comparison with Similar Compounds
2-Hexen-1-ol: An alcohol with a similar structure but with a hydroxyl group instead of a carbonyl group.
2-Hexenal: An aldehyde with a similar structure but with an aldehyde group instead of a ketone group.
2-Hexen-4-yne: A compound with a similar structure but with a triple bond instead of a double bond.
Comparison: 2-Hexen-4-one is unique due to the presence of both a double bond and a carbonyl group, which makes it highly reactive and versatile in chemical reactions. Compared to 2-Hexen-1-ol and 2-Hexenal, 2-Hexen-4-one has different reactivity patterns and can participate in a wider range of chemical transformations. The presence of the double bond also makes it more reactive than 2-Hexen-4-yne in certain types of reactions.
Properties
IUPAC Name |
hex-4-en-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWIGMWODIRUJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047670 | |
Record name | 4-Hexen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2497-21-4 | |
Record name | 4-Hexen-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2497-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hexen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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